molecular formula C10H16N2O4 B14353823 Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate CAS No. 93524-97-1

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate

Cat. No.: B14353823
CAS No.: 93524-97-1
M. Wt: 228.24 g/mol
InChI Key: GGANTMYXCOWBPC-UHFFFAOYSA-N
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Description

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate is a chemical compound known for its unique structure and reactivity It is a derivative of diethyl malonate, featuring a hydrazinylidene group that imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with isopropylidene hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol. The process requires careful temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity. The scalability of the synthesis process makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate involves its interaction with various molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This reactivity is exploited in medicinal chemistry to design compounds with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate.

    Ethyl acetoacetate: Another malonate derivative with similar reactivity.

    Methyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

CAS No.

93524-97-1

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-(propan-2-ylidenehydrazinylidene)propanedioate

InChI

InChI=1S/C10H16N2O4/c1-5-15-9(13)8(10(14)16-6-2)12-11-7(3)4/h5-6H2,1-4H3

InChI Key

GGANTMYXCOWBPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NN=C(C)C)C(=O)OCC

Origin of Product

United States

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